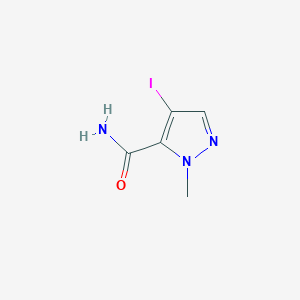

4-Iodo-2-methylpyrazole-3-carboxamide

Vue d'ensemble

Description

4-Iodo-2-methylpyrazole-3-carboxamide is a chemical compound with the CAS Number: 292855-29-9 . It has a molecular weight of 251.03 and its IUPAC name is 4-iodo-1-methyl-1H-pyrazole-5-carboxamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6IN3O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3,(H2,7,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid . It should be stored at 4°C and protected from light .Applications De Recherche Scientifique

Homogeneous Catalytic Aminocarbonylation

One significant application of compounds related to 4-Iodo-2-methylpyrazole-3-carboxamide involves homogeneous catalytic aminocarbonylation processes. In a study by Takács et al. (2007), various primary and secondary amines, including amino acid methyl esters, were used as nucleophiles in palladium-catalysed aminocarbonylation of iodo-heteroaromatics, including 2-iodopyridine, 3-iodopyridine, and iodopyrazine. This process facilitated the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, derivatives with potential biological importance, through simple and double carbon monoxide insertions (Takács, Jakab, Petz, & Kollár, 2007).

Synthesis and Biological Evaluation of Novel Derivatives

Another study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, which were achieved through condensation of carboxamide 2 with some aromatic aldehydes (presence of iodine), indicating the utility of this compound in creating compounds with anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016).

Ultraviolet Absorption Spectra Analysis

Research on the ultraviolet absorption spectra of pyrazoles and 1-carboxamidepyrazoles revealed that substitutions in certain positions lead to significant shifts in the maximum absorption wavelength, demonstrating the chemical properties and potential analytical applications of derivatives of this compound (Shi et al., 2009).

Inhibition Studies

A study by Zhang et al. (2014) utilized 5-Aminopyrazole-4-carboxamide as an alternative scaffold to create selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum, showcasing its potential in developing therapeutics with low nanomolar inhibitory potencies (Zhang et al., 2014).

Mécanisme D'action

Target of Action

The primary target of 4-Iodo-1-methyl-1H-pyrazole-5-carboxamide is the Succinate Dehydrogenase (SDH) protein . SDH plays a crucial role in energy synthesis of pathogens by facilitating mitochondrial electron transfer between succinate and ubiquinone . This system is critical for oxygen-sensing and has been a significant target for developing fungicides .

Mode of Action

4-Iodo-1-methyl-1H-pyrazole-5-carboxamide interacts with its target, the SDH protein, through H-bond and π – π stacking interactions . This interaction inhibits the mitochondrial electron transfer between succinate and ubiquinone, thereby blocking the energy synthesis of the pathogens .

Biochemical Pathways

The inhibition of SDH by 4-Iodo-1-methyl-1H-pyrazole-5-carboxamide affects the mitochondrial electron transfer pathway . This disruption leads to a decrease in energy synthesis in the pathogens, thereby inhibiting their growth and proliferation .

Result of Action

The interaction of 4-Iodo-1-methyl-1H-pyrazole-5-carboxamide with SDH leads to a significant inhibition of pathogen growth. For instance, it has shown more than 90% inhibition against Alternaria solani at 100 μg/mL . Moreover, it exhibited good in vitro fungicidal activity against A. solani with an EC50 value of 3.06 μg/mL .

Propriétés

IUPAC Name |

4-iodo-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGQBTANZKPMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)I)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine](/img/structure/B2576728.png)

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid](/img/structure/B2576729.png)

![2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2576735.png)

![N-[2-(2-methoxyphenoxy)ethyl]-1-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2576743.png)

![N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide](/img/structure/B2576744.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)

![Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2576748.png)